Regioisomeric Positional Differentiation: para-CF₃ (645389-27-1) vs. meta-CF₃ (645389-28-2) Isomer
The target compound bears the trifluoromethyl substituent at the para position of the phenyl ring, whereas its closest commercially available analog (CAS 645389-28-2) carries the CF₃ group at the meta position. The molecular formula (C11H11F3O3) and molecular weight (248.20 g·mol⁻¹) are identical between the two isomers . The para substitution extends the molecular long axis and alters the dipole vector relative to the dihydroxy ketone moiety, a difference that is quantifiable by computed dipole moments or chromatographic retention indices, though no published head-to-head experimental comparison was identified in the accessible literature.
| Evidence Dimension | Molecular geometry and electronic distribution (dipole moment, retention behavior) |
|---|---|
| Target Compound Data | para-CF₃ substitution; molecular weight 248.20 g·mol⁻¹; exact mass 248.06603 Da |
| Comparator Or Baseline | meta-CF₃ isomer (CAS 645389-28-2); molecular weight 248.20 g·mol⁻¹; identical exact mass |
| Quantified Difference | Identical molecular formula and mass; differentiation resides in dipole moment and chromatographic retention (quantitative values not publicly reported) |
| Conditions | Structural comparison based on chemical registry data |
Why This Matters
Para vs. meta CF₃ substitution can alter receptor binding geometry and metabolic stability; procurement must specify the correct regioisomer to avoid confounding SAR or pharmacokinetic studies.
